6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
Overview
Description
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid, also known as 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid, is a heterocyclic compound that is widely used in scientific research. It is a member of the pyrazolo[5,1-b][1,3]oxazine family of compounds, which are characterized by their ring-shaped structure. This compound has been extensively studied for its various biological activities due to its unique chemical structure. It has been used in the synthesis of various pharmaceuticals, as well as in the development of new drug delivery systems.
Scientific Research Applications
Neurological Disorder Treatment
This compound has been identified as a potential inhibitor of PDE4B (phosphodiesterase 4B), which is an enzyme involved in the signaling pathways of various neurological disorders . By inhibiting PDE4B, it may offer therapeutic benefits for conditions such as depression, anxiety, and other cognitive dysfunctions.
Anti-Inflammatory Applications
Due to its action on PDE4B, the compound also exhibits anti-inflammatory properties . This makes it a candidate for the treatment of inflammatory diseases, including autoimmune disorders like rheumatoid arthritis and psoriasis.
Metabolic Disease Management
Research suggests that PDE4B inhibitors can play a role in managing metabolic diseases . This compound could be used to explore new treatments for diabetes, obesity, and metabolic syndrome by regulating the inflammatory pathways associated with these conditions.
CNS Disease Modulation
The central nervous system (CNS) is highly affected by the activity of PDE4B. Compounds like 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid could be used to modulate CNS activity, offering potential benefits for diseases such as multiple sclerosis and Parkinson’s disease .
Oncology Research
Inhibitors of PDE4B have been shown to affect tumor microenvironments and may assist in preventing tumor progression . This compound could be valuable in oncology research, particularly in understanding cancer cell signaling and growth.
Drug Development and Synthesis
As a unique chemical entity, this compound serves as a building block in the synthesis of more complex molecules . It can be used in drug development processes to create novel pharmaceuticals with specific desired activities.
Mechanism of Action
Target of Action
The primary targets of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to determine the exact biochemical pathways affected by 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid . Future studies should aim to elucidate these pathways to better understand the compound’s biological effects.
Pharmacokinetics
The pharmacokinetic properties of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . These properties are crucial for determining the compound’s bioavailability and therapeutic potential.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of 6,7-dihydro-5h-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is currently unavailable .
properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-7(11)5-4-6-9(8-5)2-1-3-12-6/h4H,1-3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZDKAJETNSREY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620468 | |
Record name | 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid | |
CAS RN |
718621-99-9 | |
Record name | 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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